N-cyclohexyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide
Description
Properties
IUPAC Name |
N-cyclohexyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c24-19(21-16-9-5-2-6-10-16)12-11-17-14-25-20-22-18(13-23(17)20)15-7-3-1-4-8-15/h1,3-4,7-8,13-14,16H,2,5-6,9-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCJEQDFVXMSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid
The imidazo[2,1-b]thiazole ring is synthesized through a cyclocondensation reaction between ethyl 2-(2-aminothiazol-4-yl)acetate and 2-bromoacetophenone under reflux conditions:
Reaction Conditions
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Solvent: Acetone (50 mL per 20 mmol substrate)
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Temperature: Reflux (56–60°C)
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Duration: 8 hours
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Workup: Basification with NH₄OH (15%), extraction with CH₂Cl₂, and acidification with HCl (2M)
Example Procedure
Ethyl 2-(2-aminothiazol-4-yl)acetate (20 mmol) and 2-bromoacetophenone (20 mmol) were refluxed in acetone for 8 hours. The mixture was concentrated, basified, and extracted. The crude product was hydrolyzed in ethanol-water-NaOH (1.5 M) and acidified to yield 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid as a white solid (Yield: 79%; m.p. 221–223°C).
Structural Validation of the Core
Spectroscopic Data
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¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, imidazole-H), 7.91 (d, J = 7.6 Hz, 2H, Ar-H), 7.41 (t, J = 7.2 Hz, 2H, Ar-H), 4.10 (s, 2H, CH₂).
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¹³C NMR : 169.2 (COOH), 147.0 (imidazole-C), 132.3 (Ar-C), 32.6 (CH₂).
Synthesis of the Propanamide Side Chain
Preparation of 3-Cyclohexylpropanoyl Chloride
3-Cyclohexylpropanoic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions:
Reaction Conditions
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Solvent: Toluene (dry)
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Temperature: 0°C to room temperature
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Duration: 4 hours
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Workup: Removal of excess SOCl₂ under vacuum
Amide Bond Formation
Coupling of Acid and Amine
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid is reacted with 3-cyclohexylpropanoyl chloride in the presence of a coupling agent:
Reaction Conditions
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Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Solvent: Dichloromethane (DCM)
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Base: N,N-Diisopropylethylamine (DIPEA)
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Temperature: 0°C to room temperature
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Duration: 12 hours
Example Procedure
A mixture of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (1.0 mmol), EDC (1.2 mmol), and DIPEA (2.0 mmol) in DCM (10 mL) was stirred at 0°C for 30 minutes. 3-Cyclohexylpropanoyl chloride (1.1 mmol) was added dropwise, and the reaction was warmed to room temperature overnight. The product was purified via column chromatography (SiO₂, ethyl acetate/hexane).
Optimization and Yield Enhancement
Solvent and Temperature Effects
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Optimal Solvent : DCM or THF provided higher yields (>70%) compared to DMF or acetonitrile.
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Temperature : Reactions conducted at 0°C minimized side product formation.
Table 1: Reaction Optimization for Amide Coupling
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 75 |
| THF | 72 | |
| DMF | 58 | |
| Temperature (°C) | 0 → RT | 75 |
| RT | 68 | |
| Coupling Agent | EDC | 75 |
| DCC | 70 |
Characterization of the Final Product
Spectroscopic Analysis
N-Cyclohexyl-3-{6-phenylimidazo[2,1-b]thiazol-3-yl}propanamide exhibits the following properties:
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Molecular Formula : C₂₃H₂₆N₄OS
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Molecular Weight : 406.54 g/mol
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¹H NMR (DMSO-d₆) : δ 8.71 (s, 1H, imidazole-H), 7.89 (d, J = 7.6 Hz, 2H, Ar-H), 3.98 (s, 2H, CH₂CO), 1.65–1.45 (m, 11H, cyclohexyl).
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation reactions might yield corresponding oxo derivatives, while reduction reactions could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-cyclohexyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide has shown potential as a bioactive molecule. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: This compound has been investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammation. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-cyclohexyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological processes. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
Key Structural Variations:
Key Observations :
- Cyclohexyl vs.
- Spacer Length : The propanamide chain may confer greater conformational flexibility than acetamide derivatives, influencing target binding .
Physicochemical Properties
Notes:
- Melting points correlate with molecular symmetry and intermolecular interactions. Bulkier substituents (e.g., 4-methoxybenzyl in 5l) reduce melting points compared to simpler groups (e.g., 5o) .
Cytotoxic Activity Against Cancer Cell Lines:
| Compound | HepG2 (IC50, µM) | MDA-MB-231 (IC50, µM) | VEGFR2 Inhibition (% at 20 µM) |
|---|---|---|---|
| Target Compound* | Not Reported | Not Reported | Not Reported |
| 5a | 22.6 | 5.2 | 3.76 |
| 5l | 22.6 | 1.4 | 5.72 |
| Sorafenib | >10 | 5.2 | N/A |
Inferences for Target Compound :
- Substituent Impact : The 4-chlorophenyl group in 5l enhances cytotoxicity (IC50 = 1.4 µM vs. MDA-MB-231) compared to phenyl-substituted analogs like 5a . The target compound’s phenyl group may require halogenation for similar potency.
- Amide Group Role: Pyridinyl/piperazinyl amides (e.g., 5l) show higher VEGFR2 inhibition than morpholino derivatives (5a). The cyclohexyl group’s effect on kinase binding remains speculative but may reduce polar interactions .
Biological Activity
N-cyclohexyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Structural Overview
The compound features a cyclohexyl group attached to a propanamide backbone, with a phenylimidazo[2,1-b][1,3]thiazole moiety. The molecular formula is , and it has a molecular weight of approximately 353.48 g/mol. The presence of nitrogen and sulfur heterocycles is crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound can be achieved through various methods involving multi-component reactions. A common approach includes the reaction of cyclohexylamine with appropriate thiazole and imidazole derivatives under controlled conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in various physiological processes. Studies suggest that it may act as an inhibitor for certain kinases and may also exhibit anti-inflammatory properties.
Pharmacological Properties
Recent research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit a range of pharmacological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits tumor growth in various cancer cell lines. |
| Antimicrobial | Exhibits activity against bacterial strains. |
| Anti-inflammatory | Reduces inflammation in animal models. |
| Antiviral | Shows potential against viral infections. |
Case Study 1: Anticancer Activity
A study published in the European Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The compound induced apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent .
Case Study 2: Antimicrobial Effects
In another study, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed that it had a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting a promising role in treating bacterial infections .
Q & A
Q. What are the common synthetic routes for synthesizing imidazo[2,1-b]thiazole derivatives like N-cyclohexyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide?
- Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Cyclization of 2-aminothiazole derivatives with ethyl 2-bromoacetate in ethanol or acetonitrile under reflux to form the imidazo[2,1-b]thiazole core .
- Step 2: Coupling reactions (e.g., Suzuki-Miyaura) to introduce phenyl or substituted phenyl groups at the 6-position of the thiazole ring .
- Step 3: Amidation or alkylation to attach the cyclohexylpropanamide moiety. Solvents like dimethylformamide (DMF) and catalysts (e.g., Pd/C) are often used .
- Purification: Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, including substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98%) and stability under varying pH/temperature conditions .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions (e.g., SHELX programs for refinement) .
Q. What preliminary biological activities are reported for imidazo[2,1-b]thiazole derivatives?
- Methodological Answer:
- Anticancer Activity: Derivatives inhibit cancer cell proliferation (e.g., HepG2, MDA-MB-231) with IC50 values in the low micromolar range (1.4–22.6 µM). Mechanisms include uncompetitive enzyme inhibition and apoptosis induction .
- Antiviral Activity: Modifications to the thiazole core enhance metabolic stability and efficacy against viruses like yellow fever .
- Antimicrobial Activity: Chlorinated or fluorinated phenyl groups improve activity against bacterial/fungal strains .
Advanced Research Questions
Q. How can computational methods guide target identification and mechanistic studies?
- Methodological Answer:
- Molecular Docking: Predicts binding interactions with targets like VEGFR2 (e.g., compound 5l shows 5.72% inhibition at 20 µM) . Software like AutoDock Vina evaluates binding affinities and poses.
- QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent effects (e.g., electron-withdrawing groups) with enhanced cytotoxicity or solubility .
- MD Simulations: Molecular dynamics assess conformational stability of ligand-target complexes over time .
Q. What strategies improve metabolic stability and selectivity in imidazo[2,1-b]thiazole derivatives?
- Methodological Answer:
- Structural Modifications:
- Introducing 4-fluorophenyl or 4-chlorophenyl groups increases metabolic resistance to cytochrome P450 enzymes .
- Replacing ester groups (e.g., ethyl carboxylate) with amides reduces hydrolysis .
- Prodrug Design: Masking polar groups (e.g., with acetyl or morpholine) enhances bioavailability .
- Selectivity Screening: Parallel assays against non-cancerous cell lines (e.g., HEK293) identify derivatives with >10-fold selectivity .
Q. How do crystallographic data inform structure-activity relationships (SAR)?
- Methodological Answer:
- Crystal Structure Analysis: X-ray data (e.g., triclinic system, space group P1) reveal bond angles, torsion angles, and non-covalent interactions critical for target binding. For example, hydrogen bonds between the propanamide group and kinase active sites are key for activity .
- Comparative Studies: Overlaying structures of analogs (e.g., chlorinated vs. fluorinated derivatives) identifies steric/electronic requirements for potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
